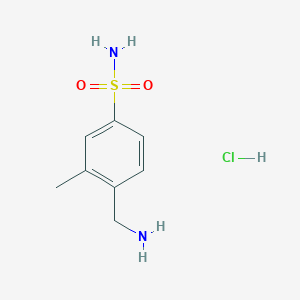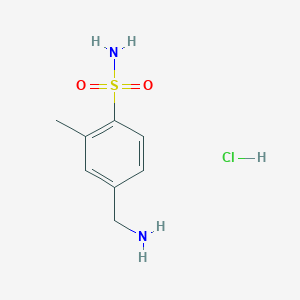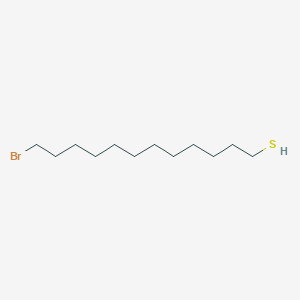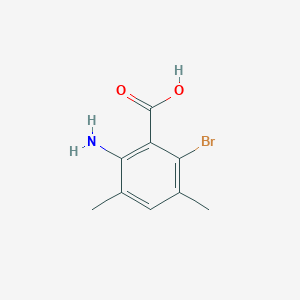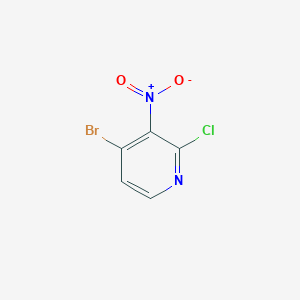
4-溴-2-氯-3-硝基吡啶
描述
4-Bromo-2-chloro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
科学研究应用
4-Bromo-2-chloro-3-nitropyridine has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material science: It is employed in the synthesis of functional materials, such as polymers and dyes.
Biological research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
Target of Action
Nitropyridines are known to be involved in various organic synthesis processes and pharmaceutical research .
Mode of Action
Instead, the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This unique mode of action allows for the creation of various substituted pyridines.
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are often considered in pharmacokinetic studies .
Result of Action
The compound’s unique reactivity allows for the synthesis of various organic compounds, which can have diverse effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed, and dry to maintain its stability . Additionally, the SM coupling reaction, in which nitropyridines are often used, is known for its mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-Bromo-2-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and toxins. The interaction between 4-Bromo-2-chloro-3-nitropyridine and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways . Additionally, 4-Bromo-2-chloro-3-nitropyridine can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 4-Bromo-2-chloro-3-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-2-chloro-3-nitropyridine has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 4-Bromo-2-chloro-3-nitropyridine can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2-chloro-3-nitropyridine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 4-Bromo-2-chloro-3-nitropyridine has been observed to cause cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-3-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromo-2-chloro-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of 4-Bromo-2-chloro-3-nitropyridine.
Transport and Distribution
The transport and distribution of 4-Bromo-2-chloro-3-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 4-Bromo-2-chloro-3-nitropyridine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-3-nitropyridine can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Specific targeting signals or post-translational modifications may direct 4-Bromo-2-chloro-3-nitropyridine to particular compartments or organelles, affecting its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 4-bromo-2-chloropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring .
Another method involves the halogenation of 3-nitropyridine. In this process, 3-nitropyridine is first brominated using bromine or a brominating agent, followed by chlorination using chlorine or a chlorinating agent. This sequential halogenation ensures the selective introduction of bromine and chlorine atoms at the 4- and 2-positions, respectively .
Industrial Production Methods
Industrial production of 4-bromo-2-chloro-3-nitropyridine often involves large-scale nitration and halogenation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. Safety measures are also implemented to handle the hazardous reagents and by-products generated during the synthesis .
化学反应分析
Types of Reactions
4-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide is a common method.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The primary product is 4-bromo-2-chloro-3-aminopyridine.
相似化合物的比较
Similar Compounds
4-Bromo-2-chloro-3-aminopyridine: Similar in structure but with an amino group instead of a nitro group.
4-Bromo-2-chloro-3-fluoropyridine: Contains a fluorine atom instead of a nitro group.
4-Bromo-2-chloro-3-methylpyridine: Contains a methyl group instead of a nitro group.
Uniqueness
4-Bromo-2-chloro-3-nitropyridine is unique due to the presence of both halogen atoms and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
4-bromo-2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUXHLZLWHMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379309-70-2 | |
| Record name | 4-bromo-2-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


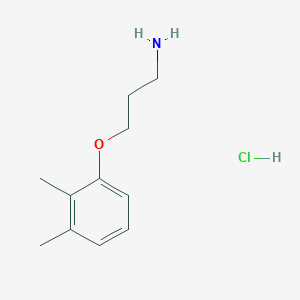
amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)


![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

